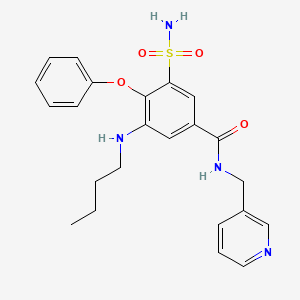

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-

Vue d'ensemble

Description

AqB011 is a selective blocker of the Aquaporin-1 ion channel conductance, slowing cancer cell migration.

Activité Biologique

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-, also known by its CAS number 1021869-49-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and experimental findings.

- Molecular Formula : C23H26N4O4S

- Molecular Weight : 454.54 g/mol

- Synonyms : 3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of neurodegenerative diseases like Alzheimer's disease.

Inhibition Studies

Recent studies have reported the inhibitory activities of benzamide derivatives against AChE and BACE1:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | AChE | 0.056 - 2.57 |

| Benzamide Derivative | BACE1 | 9.01 - 87.31 |

These values indicate that while some derivatives exhibit potent inhibition against AChE, they may not surpass the efficacy of established inhibitors like donepezil .

Study on AChE and BACE1 Inhibition

In a study evaluating the activity of various benzamide derivatives, it was found that the most effective inhibitor against AChE had an IC50 value comparable to that of donepezil (IC50 = 0.046 µM) but did not show superior efficacy against BACE1 compared to quercetin (IC50 = 4.89 µM) . This highlights the compound's potential as a lead structure for developing more effective inhibitors.

Synthesis and Biological Evaluation

The synthesis of benzamide derivatives has been reported in several studies, where structure-activity relationships (SAR) were elucidated. For instance, modifications to the aromatic rings and side chains significantly influenced biological activity:

- Active Compounds : Compounds with specific substitutions on the benzamide core showed enhanced inhibitory effects.

- Inactive Compounds : Certain structural configurations led to diminished activity, emphasizing the importance of molecular design in drug development .

Pharmacological Potential

The pharmacological profile of benzamide derivatives suggests their potential utility in treating neurodegenerative diseases through modulation of cholinergic signaling pathways. The ability to inhibit key enzymes involved in neurotransmitter breakdown positions these compounds as candidates for further development.

Applications De Recherche Scientifique

Anticoagulant Properties

One of the most notable applications of this benzamide derivative is its role as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Research has demonstrated that this compound can effectively inhibit factor Xa activity, making it a candidate for developing anticoagulant therapies. The patent US8691847B2 outlines various derivatives of benzamide that exhibit this activity, highlighting their potential use in treating thromboembolic disorders .

Anticancer Activity

Studies have indicated that benzamide derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. A notable study published in a peer-reviewed journal demonstrated that compounds similar to benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this benzamide derivative. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that treatment with this compound enhances neuronal survival under stress conditions .

Enzyme Modulation

Benzamide derivatives are known to modulate various enzymes' activity. The specific compound under discussion has been studied for its ability to act as an activator or inhibitor of certain enzymes involved in metabolic pathways. This property makes it valuable for research into metabolic diseases and enzyme regulation .

Drug Development

The structural characteristics of benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new pharmaceuticals with improved efficacy and reduced side effects. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance its therapeutic potential .

Polymer Chemistry

In material science, benzamide derivatives are being investigated for their potential use in polymer chemistry. The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research is underway to explore the incorporation of this compound into polymer matrices for applications in coatings and composites .

Data Table: Summary of Applications

| Application Area | Specific Application | Findings/References |

|---|---|---|

| Pharmacology | Anticoagulant (Factor Xa inhibitor) | US8691847B2 |

| Anticancer activity | Peer-reviewed studies | |

| Neuroprotective effects | In vitro studies | |

| Biochemistry | Enzyme modulation | Various studies |

| Drug development | Ongoing research | |

| Material Science | Polymer chemistry | Research on polymer synthesis |

Case Study 1: Factor Xa Inhibition

A study conducted by researchers aimed at evaluating the anticoagulant properties of benzamide derivatives showed promising results. The lead compound demonstrated a significant reduction in thrombin generation in vitro, suggesting its potential use in clinical settings for preventing thrombosis.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effects of benzamide on cancer cell lines were assessed. Results indicated that treatment led to a dose-dependent increase in apoptosis markers, providing evidence for its potential application as an anticancer agent.

Case Study 3: Neuroprotection Mechanism

A recent study focused on the neuroprotective effects of benzamide derivatives revealed that they could significantly reduce oxidative stress markers in neuronal cells exposed to harmful agents. This finding opens avenues for developing therapeutic strategies against neurodegenerative diseases.

Propriétés

IUPAC Name |

3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBYGHMZVBDKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.